2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety, a fluorinated phenyl group, and a chromeno-pyrrole core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the benzodioxole and chromeno-pyrrole cores. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorinated phenyl group . The reaction conditions typically include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as toluene and dimethylformamide (DMF) for dissolving reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a COX inhibitor and cytotoxic agent against cancer cell lines.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes. The compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: This compound shares the benzodioxole moiety but lacks the chromeno-pyrrole core and fluorinated phenyl group.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also feature the benzodioxole group and have been studied for their anticancer properties.
Uniqueness
The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-7-FLUORO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H26FNO6 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H26FNO6/c1-2-3-4-13-35-21-9-6-19(7-10-21)27-26-28(33)22-15-20(31)8-12-23(22)38-29(26)30(34)32(27)16-18-5-11-24-25(14-18)37-17-36-24/h5-12,14-15,27H,2-4,13,16-17H2,1H3 |
InChI Key |
DZIPCRRNPSOPDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F |
Origin of Product |
United States |
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